molecular formula C15H25BN2O4 B13348793 Tert-butyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-imidazole-1-carboxylate

Tert-butyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-imidazole-1-carboxylate

Cat. No.: B13348793
M. Wt: 308.18 g/mol
InChI Key: GWFWNJVVSIICET-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-imidazole-1-carboxylate is a boronic ester-imidazole hybrid compound with a molecular formula of C₁₈H₂₈BN₂O₄. Its structure integrates a tert-butyl carboxylate group, a methyl-substituted imidazole ring, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. This combination confers unique reactivity, enabling applications in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis and materials science. The tert-butyl group enhances steric protection, improving stability during synthetic processes, while the imidazole ring facilitates interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C15H25BN2O4

Molecular Weight

308.18 g/mol

IUPAC Name

tert-butyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-carboxylate

InChI

InChI=1S/C15H25BN2O4/c1-10-9-18(12(19)20-13(2,3)4)11(17-10)16-21-14(5,6)15(7,8)22-16/h9H,1-8H3

InChI Key

GWFWNJVVSIICET-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CN2C(=O)OC(C)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~344.2 g/mol
  • Storage : Typically stored under inert atmosphere at 2–8°C to prevent boronic ester hydrolysis .
  • Reactivity : The dioxaborolane group participates in palladium-catalyzed cross-couplings, while the imidazole nitrogen atoms can act as ligands or hydrogen-bond acceptors .

The compound’s uniqueness arises from the synergistic effects of its boronic ester and imidazole functionalities. Below is a systematic comparison with structurally related compounds:

Boronic Esters with Imidazole Derivatives
Compound Name Structural Features Key Differences Reactivity/Applications Reference
Tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate Methyl at position 2 (imidazole) Substitution pattern alters steric hindrance and electronic effects Reduced steric shielding compared to the 4-methyl isomer; impacts cross-coupling efficiency
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-imidazole-1-carboxylate No methyl substituent on imidazole Lower hydrophobicity and altered π-π stacking potential Broader solubility in polar solvents; less steric protection for boron center
Tert-butyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate Indazole core with amino group Indazole’s fused aromatic system enhances binding to kinases Preferential use in kinase inhibitor synthesis
Boronic Esters with Heterocyclic Variations
Compound Name Structural Features Key Differences Reactivity/Applications Reference
Tert-butyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate Fluorinated indazole Fluorine increases electronegativity and metabolic stability Enhanced π–π stacking with aromatic residues in proteins
Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate Thiazole ring Sulfur atom in thiazole alters electronic properties Used in metal-catalyzed reactions requiring sulfur coordination
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one Imidazolidinone core Non-aromatic ring reduces planarity and binding affinity Limited to non-planar target interactions
Non-Boronic Imidazole Derivatives
Compound Name Structural Features Key Differences Reactivity/Applications Reference
Tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate Hydroxymethyl substituent Increased hydrophilicity and hydrogen-bonding capacity Suitable for prodrug design or solubility enhancement
Tert-butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate Benzimidazole core with chloro group Chlorine enhances halogen bonding and lipophilicity Antimicrobial and anticancer applications

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